1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of bromine atoms and a hydroxy group attached to a phenyl ring, along with a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one can be synthesized through the bromination of 4-hydroxypropiophenone. The reaction typically involves the use of bromine in acetic acid as the brominating agent. The reaction conditions include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding hydroxyphenyl derivative.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 1-(3,5-dibromo-4-oxophenyl)-2-methylpropan-1-one.
Reduction: Formation of 1-(4-hydroxyphenyl)-2-methylpropan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxy group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of methylpropanone.
1-(3,5-Dibromo-4-hydroxyphenyl)-5-bromodihydrouracil: Contains additional bromine and uracil groups.
2-(3,5-Dibromo-4-hydroxyphenyl)imidazo[4,5-f][1,10]phenanthrolinoruthenium(II) complexes: Complexes with ruthenium, exhibiting different properties and applications.
Uniqueness
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific combination of bromine atoms, hydroxy group, and methylpropanone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10Br2O2 |
---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
1-(3,5-dibromo-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Br2O2/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,14H,1-2H3 |
InChI Key |
MXKAUTQMCIAZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C(=C1)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.